Allyl Cyclohexanebutyrate vs. Allyl Butyrate: Lower Volatility and Higher Substantivity
Allyl cyclohexanebutyrate exhibits significantly lower volatility compared to the smaller ester allyl butyrate, a key factor for flavor longevity in heated applications. Its boiling point is 283.2 °C at 760 mmHg, substantially higher than that of allyl butyrate, which is reported as 142 °C [1] or 147.3 °C at the same pressure. This difference of over 136 °C in boiling point translates to a much higher enthalpy of vaporization (52.2 kJ/mol vs. 38.4 kJ/mol for allyl butyrate ), meaning allyl cyclohexanebutyrate is more resistant to evaporation and thermal degradation, providing a longer-lasting flavor profile in baked goods and confectionery.
| Evidence Dimension | Boiling Point (Volatility) |
|---|---|
| Target Compound Data | 283.2±9.0 °C at 760 mmHg |
| Comparator Or Baseline | Allyl butyrate: 147.3±9.0 °C at 760 mmHg |
| Quantified Difference | ~136 °C higher boiling point for the target compound. |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction and experimental data at standard pressure. |
Why This Matters
A higher boiling point directly correlates with lower volatility, which is critical for selecting a flavor ingredient that must survive high-temperature processing (e.g., baking) and provide a lasting organoleptic impact.
- [1] CAS Common Chemistry. Allyl butyrate (2051-78-7) Physical Properties. View Source
